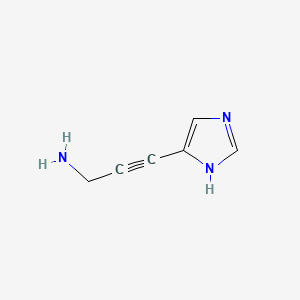

Imidazolyl-4-propargylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazolyl-4-propargylamine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Anticancer Activity

Imidazolyl-4-propargylamine and its derivatives have shown promising anticancer properties. Research indicates that imidazole compounds can inhibit cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that imidazole can significantly reduce the viability of colon cancer cells (DLD-1 and HCT-116) by promoting apoptotic pathways and increasing reactive oxygen species (ROS) production, leading to enhanced caspase activation and altered expression of pro-apoptotic proteins like Bax and p53 .

1.2 Antimicrobial Properties

Imidazole derivatives, including this compound, exhibit notable antibacterial and antifungal activities. Research has shown that these compounds can effectively combat a range of pathogens, including Salmonella typhi and Escherichia coli, with some exhibiting moderate activity against Pseudomonas aeruginosa as well . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Synthetic Applications

2.1 Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its unique structure. It can be utilized in the synthesis of various nitrogen-containing heterocycles, such as pyrroles, quinolines, and oxazepanes . The compound's reactivity allows it to participate in multiple reaction types, including nucleophilic substitutions and cyclization reactions.

2.2 Synthesis of Imidazole Derivatives

The compound is particularly valuable for synthesizing substituted imidazoles through various methodologies, including palladium-catalyzed reactions. These methods often provide high regioselectivity and efficiency, making them attractive for both academic research and industrial applications . For example, recent advancements have highlighted the use of this compound in creating complex imidazole frameworks with potential pharmacological activities.

Case Studies

Propriétés

Numéro CAS |

99935-66-7 |

|---|---|

Formule moléculaire |

C6H7N3 |

Poids moléculaire |

121.14 g/mol |

Nom IUPAC |

3-(1H-imidazol-5-yl)prop-2-yn-1-amine |

InChI |

InChI=1S/C6H7N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,3,7H2,(H,8,9) |

Clé InChI |

WVTVSENJUPWHIC-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)C#CCN |

SMILES canonique |

C1=C(NC=N1)C#CCN |

Key on ui other cas no. |

99935-66-7 |

Synonymes |

imidazolyl-4-propargylamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.